molecular formula C6H12N2 B14153672 Cyclohexanone, hydrazone CAS No. 6156-08-7

Cyclohexanone, hydrazone

Cat. No.: B14153672
CAS No.: 6156-08-7
M. Wt: 112.17 g/mol
InChI Key: LLKHYFYYSFYSNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Hydrazone Derivatives in Modern Organic Synthesis and Chemical Biology

Hydrazone derivatives, characterized by the R1R2C=NNR3R4 functional group, are a cornerstone of modern organic synthesis. tsijournals.com Their importance stems from their dual reactivity; the carbon atom of the hydrazone can act as both a nucleophile and an electrophile, while the nitrogen atoms are nucleophilic. tsijournals.com This reactivity makes them valuable precursors for the synthesis of a wide array of heterocyclic compounds, which are integral to many natural products and pharmaceuticals. tsijournals.commdpi.com

In the realm of chemical biology, hydrazone derivatives have garnered considerable attention for their diverse biological activities. wisdomlib.orgresearchgate.net These compounds have been shown to exhibit a broad spectrum of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant effects. tsijournals.comwisdomlib.orgscispace.com The azomethine group (-NHN=CH-) present in hydrazones is a key pharmacophore that contributes to their biological efficacy. researchgate.netscispace.com

Historical Development and Key Discoveries Related to Cyclohexanone (B45756) Hydrazone

The history of cyclohexanone hydrazone is intrinsically linked to the development of one of the most fundamental reactions in organic chemistry: the Wolff-Kishner reduction. wikipedia.orgnumberanalytics.com This reaction provides a method to convert a carbonyl group (like the one in cyclohexanone) into a methylene (B1212753) group, effectively deoxygenating the molecule. numberanalytics.comvaia.com

Independent Contributions of Wolff and Kishner to Deoxygenation Methodologies

The Wolff-Kishner reduction was discovered independently by two chemists in the early 20th century. wikipedia.orgthermofisher.com In 1911, Nikolai Kishner reported that heating a pre-formed hydrazone with potassium hydroxide (B78521) and a platinized porous plate resulted in the formation of the corresponding hydrocarbon. wikipedia.orgthermofisher.com A year later, in 1912, Ludwig Wolff achieved the same transformation by heating a hydrazone or semicarbazone in a sealed tube with sodium ethoxide in ethanol (B145695) at high temperatures. wikipedia.orgthermofisher.com

The initial step in this reaction is the formation of a hydrazone intermediate from the reaction of a ketone or aldehyde with hydrazine (B178648). wikipedia.orgalfa-chemistry.combyjus.com In the case of cyclohexanone, this intermediate is cyclohexanone hydrazone. vaia.comadichemistry.com Under strong basic conditions and heat, the hydrazone undergoes a series of proton transfers and the elimination of nitrogen gas to yield the corresponding alkane, in this case, cyclohexane (B81311). vaia.comalfa-chemistry.combyjus.com

Current Research Landscape and Future Trajectories for Cyclohexanone Hydrazone Chemistry

Current research involving cyclohexanone hydrazone and its derivatives continues to expand on its foundational applications. For instance, substituted cyclohexanone hydrazones are being investigated for the synthesis of novel heterocyclic compounds like 4,5,6,7-tetrahydroindazole derivatives, which show promise for various applications. researchgate.netgrafiati.com Microwave-assisted synthesis has emerged as a green and efficient method for preparing these derivatives, offering advantages such as shorter reaction times and higher yields. researchgate.net

Furthermore, derivatives like cyclohexanone tosylhydrazone are being explored for their role in transition-metal-catalyzed reactions and in the formation of complex cyclic compounds. There is also growing interest in the biological activities of these compounds, with some studies indicating potential anticancer properties.

The future of cyclohexanone hydrazone chemistry is likely to be driven by the development of more sustainable and efficient synthetic methodologies. This includes the use of greener solvents and catalysts, as well as the application of techniques like mechanochemistry. The exploration of the biological potential of novel cyclohexanone hydrazone derivatives will also remain a significant area of research, with the potential to yield new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexylidenehydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-8-6-4-2-1-3-5-6/h1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKHYFYYSFYSNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NN)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60336574
Record name Cyclohexanone, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6156-08-7
Record name Cyclohexanone, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60336574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Cyclohexanone Hydrazone and Its Derivatives

Classical Condensation Pathways

The most traditional and direct method for synthesizing cyclohexanone (B45756) hydrazones involves the condensation of cyclohexanone with hydrazine (B178648) or its substituted analogues. This reaction is a reversible process that results in the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. researchgate.net

Direct Reaction of Cyclohexanone with Hydrazine and Substituted Hydrazines

The direct condensation of cyclohexanone with hydrazine hydrate (B1144303) or substituted hydrazines, such as phenylhydrazine (B124118), 2,4-dinitrophenylhydrazine (B122626), and tosylhydrazine, is a widely used method for the preparation of the corresponding hydrazones. researchgate.netmdpi.com This reaction proceeds via a nucleophilic attack of the nitrogen atom of the hydrazine on the carbonyl carbon of cyclohexanone. pearson.com

For instance, cyclohexanone phenylhydrazone can be prepared by reacting cyclohexanone with phenylhydrazine. Similarly, the reaction with 2,4-dinitrophenylhydrazine is often employed as a classical method for the characterization of ketones, leading to the formation of a crystalline 2,4-dinitrophenylhydrazone derivative. mdpi.com The synthesis of cyclohexanone tosylhydrazone is achieved through the condensation of cyclohexanone with tosylhydrazine.

The general reaction is as follows: Cyclohexanone + R-NH-NH2 → Cyclohexanone-N-NH-R + H2O where R can be H, phenyl, 2,4-dinitrophenyl, tosyl, or other substituents.

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of cyclohexanone hydrazone synthesis can be significantly influenced by various reaction parameters, including temperature, solvent, and the presence of catalysts. Optimization of these conditions is crucial for achieving high efficiency.

For example, a solvent-efficient protocol for the synthesis of cyclohexanone phenylhydrazone using meglumine (B1676163) as a catalyst in a water-ethanol mixture at room temperature has been reported to give a 90% yield in just 25 minutes. In another study, the direct conversion of phenols to primary anilines, which proceeds through a cyclohexanone hydrazone intermediate, was optimized by carefully tuning the reaction conditions, including the amount of hydrazine, catalyst loading (Pd/C), and the use of additives like LiOH. rsc.org Elevating the temperature to 170 °C and using 3.0 equivalents of hydrazine monohydrate with 40 mol% LiOH resulted in a 71% isolated yield of the desired aniline (B41778) product. rsc.org

The following table summarizes the effect of different reaction conditions on the yield of cyclohexanone hydrazone derivatives from various studies.

Table 1: Optimization of Reaction Conditions for Cyclohexanone Hydrazone Synthesis

Hydrazine Derivative Catalyst/Additive Solvent Temperature (°C) Time Yield (%) Reference
Phenylhydrazine Meglumine (0.15 eq.) Water-Ethanol (1:1) 20 25 min 90
Hydrazine Monohydrate Pd/C (7 mol%), LiOH (40 mol%) 1,4-Dioxane 170 - 72 rsc.org
N,N-dimethylhydrazine (exchange) Anhydrous Hydrazine Reflux - - 59 researchgate.net
4-(methoxycarbonyloxy)cyclohexanone with 2,4-dinitrophenylhydrazine - Ethanol (B145695)/Ethyl acetate - - 71 nih.gov

Catalytic Strategies in Hydrazone Formation

To enhance the rate and efficiency of hydrazone formation, various catalytic strategies have been developed. These include the use of acid and nucleophilic catalysts, which play a crucial role in different steps of the reaction mechanism.

Acid Catalysis in Condensation Reactions

Acid catalysis is a common strategy to accelerate the condensation reaction between ketones and hydrazines. The acid protonates the carbonyl oxygen of cyclohexanone, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine. vaia.com The reaction is reversible, and the formation of hydrazones is typically favored at a slightly acidic pH of around 4.5. nih.gov However, a very low pH can be detrimental as it leads to the protonation of the hydrazine nucleophile, rendering it unreactive. nih.gov Both Brønsted and Lewis acids have been employed, although in some cases, the addition of strong acids can lead to side reactions and reduced yields of the desired product. rsc.org For example, in the synthesis of primary anilines from phenols via a cyclohexanone hydrazone intermediate, the addition of acids like ZnF2 and HOAc decreased the yield of the primary aniline while increasing the yield of the N-cyclohexylaniline byproduct. researchgate.net

Nucleophilic Catalysis for Enhanced Reaction Kinetics in Aqueous Media

Nucleophilic catalysis, particularly in aqueous media, has emerged as a powerful tool for accelerating hydrazone formation, especially at neutral pH. nih.gov Aniline and its derivatives are the most studied nucleophilic catalysts for this transformation. nih.gov The mechanism involves the initial formation of a more reactive iminium ion intermediate from the reaction of the catalyst (e.g., aniline) with the carbonyl compound. This intermediate then rapidly undergoes transimination with the hydrazine to form the final hydrazone product. acs.org

The efficiency of the aniline catalyst is influenced by substituents on the aromatic ring. Electron-rich p-substituted aniline derivatives have shown superior performance. rsc.org Furthermore, aniline derivatives with ortho-proton donor groups, such as carboxylic acids (anthranilic acids) or phosphonic acids (2-aminobenzenephosphonic acids), have demonstrated significantly enhanced catalytic activity compared to aniline itself. acs.org These ortho groups are believed to facilitate intramolecular proton transfer during the rate-determining dehydration step of the mechanism. acs.org

The table below presents data on the catalytic activity of various aniline derivatives in hydrazone formation.

Table 2: Effect of Nucleophilic Catalysts on Hydrazone Formation

Catalyst (1 mM) Substrate pH Relative Yield (after 2h) Rate Enhancement vs. Uncatalyzed Reference
None 4-Nitrobenzaldehyde 7.4 1.0 1 nih.gov
Aniline 4-Nitrobenzaldehyde 7.4 14 15-fold nih.gov
Anthranilic Acid 4-Nitrobenzaldehyde 7.4 29 29-fold nih.gov
3-Aminobenzoic Acid 4-Nitrobenzaldehyde 7.4 19 - nih.gov
4-Aminobenzoic Acid 4-Nitrobenzaldehyde 7.4 10 - nih.gov
3,5-Diaminobenzoic Acid 4-Nitrobenzaldehyde 7.4 47 - nih.gov
5-Methoxyanthranilic Acid - 7.4 - 84-fold nih.gov
2-Aminobenzenephosphonic Acid - 7.4 - ~8-fold vs. aniline acs.org

Advanced Synthetic Approaches to Functionalized Cyclohexanone Hydrazones

Beyond classical condensation, advanced synthetic methodologies have been developed to access more complex and functionalized cyclohexanone hydrazones. These approaches often involve multi-step sequences or the use of modern catalytic systems to build molecular complexity.

One such approach is the Diels-Alder reaction to construct a functionalized cyclohexanone ring system, which is then converted into its hydrazone derivative. For example, the cycloaddition of ethyl α-nitrocinnamate with Danishefsky's diene under mild conditions yields a highly functionalized cyclohexene, which upon desilylation affords the corresponding cyclohexanone. mdpi.comsemanticscholar.org This functionalized cyclohexanone can then be reacted with 2,4-dinitrophenylhydrazine to produce the corresponding hydrazone, allowing for stereochemical analysis. mdpi.comsemanticscholar.org

Another advanced strategy involves the synthesis of spiro compounds. For instance, spiro[cyclohexanone-oxindoles/pyrazolones] have been synthesized through multicomponent reactions. researchgate.net The reaction of anthranilamide with cyclohexanone can lead to the formation of spiro-quinazolinone derivatives, which can be further functionalized. mdpi.com

Furthermore, palladium-catalyzed reactions have opened new avenues for the synthesis of functionalized hydrazones. Palladium-catalyzed allylic alkylation of hydroxy-tethered allyl carbonates with hydrazones provides access to various E-configured functionalized hydrazones in moderate to excellent yields under mild, base-free conditions. rsc.org Palladium catalysis has also been employed in the coupling of aldehyde-derived hydrazones for the synthesis of heterocyclic compounds like triazolopyridines. nih.gov These methods highlight the versatility of hydrazones as synthons in modern organic synthesis.

Green Chemistry Principles in Hydrazone Preparation

The integration of green chemistry principles into the synthesis of hydrazones aims to reduce the environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Research has explored several eco-friendly approaches for preparing cyclohexanone hydrazone and related compounds.

One-pot reactions represent a significant advancement in sustainable synthesis. For instance, aryl and alkyl sulfonyl hydrazones have been synthesized through a one-pot reaction using sulfonyl chlorides, hydrazine hydrate, and aldehydes under mild and environmentally safe conditions. acs.org This method is notable for reducing the amount of hydrazine, a toxic and costly reagent, to 1.2 equivalents, offering a sustainable path to these compounds. acs.org Another green approach involves the use of meglumine as a catalyst in a water-ethanol solvent system for the reaction between a carbonyl compound and a hydrazine. chemicalbook.com This procedure is conducted at room temperature and simplifies product work-up. chemicalbook.com

Solvent-free and alternative energy methods are also prominent. New hippuric hydrazones have been prepared by irradiating ethyl hippurate with various substituted aromatic aldehydes under solvent-free conditions, highlighting an environmentally and economically favorable route. ajgreenchem.com High hydrostatic pressure (HHP) has been employed to synthesize substituted diaryl-hydrazones without the need for solvents or acid catalysts, resulting in nearly quantitative yields and easier product isolation. nih.gov Similarly, microwave irradiation has been utilized to facilitate the Vilsmeier-Haack reaction on cyclohexanone hydrazones, leading to tetrahydroindazole (B12648868) derivatives with the benefits of shortened reaction times and high yields in an eco-friendly manner. researchgate.net The use of microwave heating has also been shown to be effective in the peroxidative oxidation of cyclohexane (B81311), achieving high turnover frequencies in significantly less time compared to conventional heating. mdpi.com

The choice of solvent is critical in green synthesis. While acetonitrile (B52724) is a common solvent, studies have shown that replacing it with water can influence reaction outcomes, sometimes leading to an increase in cyclohexanone production during oxidation reactions. mdpi.com New one-pot methods for preparing cyclohexanecarbonitrile (B123593) from cyclohexanone have been developed to proceed entirely in methanol, a recyclable solvent, with by-products being environmentally benign substances like carbon dioxide and nitrogen. scirp.org

Table 1: Green Synthetic Approaches for Hydrazone Preparation

MethodKey FeaturesExample ReactionSource(s)
One-Pot SynthesisReduced hydrazine quantity; mild conditions.Sulfonyl chlorides, hydrazine hydrate, and aldehydes to form sulfonyl hydrazones. acs.org
Catalysis in Green SolventsUse of meglumine catalyst in a 1:1 water-ethanol mixture at room temperature.Carbonyl compound (1 mmol) and hydrazine (1 mmol) to form hydrazones. chemicalbook.com
Microwave-Assisted SynthesisSolvent-free conditions; shortened reaction times; high yields.Ethyl hippurate and substituted aldehydes to form hippuric hydrazones. ajgreenchem.comresearchgate.net
High Hydrostatic Pressure (HHP)Solvent- and catalyst-free; nearly quantitative yields.Synthesis of substituted diaryl-hydrazones. nih.gov
Uniform Solvent SystemReaction proceeds entirely in recyclable methanol; environmentally benign by-products.Cyclohexanone to cyclohexanecarbonitrile. scirp.org

Synthesis of Cyclohexanone Hydrazone Derivatives with Specific Substituents

The synthesis of cyclohexanone hydrazone derivatives often involves the condensation reaction between a substituted cyclohexanone and a hydrazine, or between cyclohexanone and a substituted hydrazine. These derivatives are valuable as intermediates for more complex molecules.

A novel series of benzoyl hydrazones was synthesized by condensing 2-hydroxy-4-methoxybenzohydrazide (B1586396) with various substituted cyclohexanone derivatives. istanbul.edu.tr The resulting compounds were characterized using IR, 1H-NMR, 13C-NMR, and mass spectrometry. istanbul.edu.tr For example, the reaction with unsubstituted cyclohexanone yielded a product with a molecular weight corresponding to C14H18N2O3. istanbul.edu.tr

The synthesis of 4,5,6,7-tetrahydroindazole derivatives utilizes substituted cyclohexanone hydrazones as key intermediates. researchgate.netgrafiati.com In this process, various hydrazines are reacted with 4-substituted cyclohexanones, and the resulting crude hydrazones are treated with a Vilsmeier-Haack reagent. researchgate.netgrafiati.com For instance, the reaction of phenylhydrazine with 4-phenylcyclohexanone (B41837) initially yields the corresponding hydrazone, which can then be cyclized. researchgate.netgrafiati.com Similarly, ethyl cyclohexanone-4-carboxylate has been reacted with various hydrazines to produce hydrazones that are subsequently converted to 4,5,6,7-tetrahydroindazoles in excellent yields. researchgate.net

The introduction of a tert-butyl group at the 4-position of the cyclohexanone ring is another example of specific substitution. The synthesis of cyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone involves the reaction of 4-tert-butylcyclohexanone (B146137) with a hydrazine source. ontosight.ai This condensation reaction eliminates a water molecule to form the C=N-NH2 hydrazone linkage. ontosight.ai

Historically, the synthesis of cyclohexanone hydrazone itself was achieved by treating cyclohexanone with the relatively expensive reagent hydrazine. google.com This product is useful as an intermediate and can undergo further condensation to form cyclohexanone azine. google.com

Table 2: Examples of Substituted Cyclohexanone Hydrazone Synthesis

Cyclohexanone PrecursorHydrazine/Hydrazide PrecursorResulting Hydrazone DerivativeSource(s)
Substituted cyclohexanones2-Hydroxy-4-methoxybenzohydrazideN'-(cyclohexylidene)-2-hydroxy-4-methoxybenzohydrazide derivatives istanbul.edu.tr
4-PhenylcyclohexanonePhenylhydrazine4-Phenylcyclohexanone phenylhydrazone researchgate.netgrafiati.com
Ethyl cyclohexanone-4-carboxylateVarious hydrazinesHydrazones of ethyl cyclohexanone-4-carboxylate researchgate.net
4-tert-ButylcyclohexanoneHydrazineCyclohexanone, 4-(1,1-dimethylethyl)-, hydrazone ontosight.ai
CyclohexanoneHydrazineCyclohexanone hydrazone google.com

Preparation and Utilization of Pre-formed Hydrazone Substrates

In many synthetic routes, hydrazones are not the final product but are prepared as stable intermediates for subsequent reactions. The use of pre-formed hydrazone substrates can offer several advantages, including milder reaction conditions and reduced reaction times. byjus.com

A notable application is in the Wolff-Kishner reduction, where aldehydes and ketones are reduced to alkanes. byjus.com While the mechanism typically begins with the in-situ formation of a hydrazone from a carbonyl compound and hydrazine, using a pre-formed hydrazone can make the reaction more efficient, sometimes allowing it to proceed at room temperature. byjus.com

Pre-formed hydrazones are also key substrates in modern catalytic reactions. For example, a pre-formed hydrazone was used as a model substrate to optimize the conditions for a catalytic enantioselective 6π-electrocyclization to produce 2-pyrazolines. rsc.org In this study, the reaction of the hydrazone in the presence of a chiral carboxylic acid catalyst was investigated, with different catalysts providing varying levels of reactivity and enantioselectivity. rsc.org

In another synthetic strategy, pre-formed hydrazones are used in carbon-carbon bond activation reactions. A deacylative pyrazole (B372694) synthesis from ketones involves the use of a pre-formed hydrazone as the substrate in the key C-C activation step. researchgate.net This approach allows for the deconstruction of complex cyclic ketones into valuable acyclic molecules. researchgate.net

The Vilsmeier-Haack reaction provides another example of the utility of pre-formed hydrazones. Hydrazones of 4-substituted cyclohexanones can be isolated in crude form and then immediately treated with the Vilsmeier-Haack reagent (POCl3/DMF) under microwave irradiation to afford novel 4,5,6,7-tetrahydroindazole derivatives. researchgate.netgrafiati.com This sequential preparation and utilization streamline the synthesis of these heterocyclic compounds. researchgate.net

Table 3: Utilization of Pre-formed Hydrazone Substrates in Synthesis

Pre-formed Hydrazone SubstrateSubsequent ReactionFinal ProductSource(s)
General Aldehyde/Ketone HydrazoneWolff-Kishner ReductionAlkanes byjus.com
Hydrazone of an α,β-unsaturated ketoneCatalytic Enantioselective 6π-Electrocyclization2-Pyrazolines rsc.org
Hydrazone of a cyclic ketoneDeacylative C-C Bond ActivationAcyclic pyrazoles researchgate.net
Hydrazone of a 4-substituted cyclohexanoneVilsmeier-Haack Reaction4,5,6,7-Tetrahydroindazole derivatives researchgate.netgrafiati.com

Compound Index

Mechanistic Elucidation of Reactions Involving Cyclohexanone Hydrazone

Detailed Mechanism of the Wolff-Kishner Reduction via Hydrazone Intermediates

The Wolff-Kishner reduction is a robust method for the deoxygenation of aldehydes and ketones, such as cyclohexanone (B45756), to their corresponding alkanes. adichemistry.comquora.com The reaction, which utilizes hydrazine (B178648) and a strong base at elevated temperatures, proceeds through the in-situ formation of a hydrazone intermediate. wikipedia.orgucla.edu The entire process can be dissected into several key mechanistic steps.

Formation and Deprotonation of the Hydrazone Anion

The initial phase of the Wolff-Kishner reduction involves the reaction of the carbonyl compound, in this case, cyclohexanone, with hydrazine to form cyclohexanone hydrazone. libretexts.orglibretexts.org This is followed by the crucial deprotonation of the hydrazone. Under the strongly basic conditions of the reaction, a proton is abstracted from the terminal nitrogen atom of the hydrazone. orgoreview.combyjus.com This step results in the formation of a resonance-stabilized hydrazone anion. libretexts.orgalfa-chemistry.comchemistrytalk.org The negative charge is delocalized between the nitrogen and carbon atoms, a key feature that drives the subsequent steps of the reaction. libretexts.orglibretexts.orgchemistrytalk.org

Progressive Proton Transfer and Nitrogen Elimination Pathways

The hydrazone anion then undergoes a proton transfer, typically from the solvent, to the carbon atom. libretexts.orgorgoreview.combyjus.com This step generates a neutral intermediate with a nitrogen-nitrogen double bond. libretexts.orgmasterorganicchemistry.com Following this, a second deprotonation occurs at the other nitrogen atom, facilitated by the strong base. libretexts.orglibretexts.orgchemistrytalk.org This event is the driving force for the elimination of a highly stable molecule of dinitrogen gas (N₂), a process that is thermodynamically favorable and renders the reaction irreversible. alfa-chemistry.comchemistrytalk.org

Generation of the Carbanion Intermediate and Final Protonation Steps

The elimination of nitrogen gas leads to the formation of a highly reactive carbanion intermediate. libretexts.orglibretexts.orgalfa-chemistry.comchemistrytalk.org This species, where the carbon atom that was originally part of the carbonyl group now bears a negative charge, is a potent base. In the final step of the reduction, this carbanion is rapidly and irreversibly protonated by a proton source in the reaction mixture, which is typically the solvent or water. ucla.edulibretexts.orgalfa-chemistry.comchemistrytalk.org This final protonation yields the ultimate product, cyclohexane (B81311). vaia.com

Kinetic and Mechanistic Studies of Rate-Determining Steps

Kinetic studies have provided significant insights into the mechanism of the Wolff-Kishner reduction. Research by Szmant and coworkers has indicated that the reaction is first order in both the hydrazone and the hydroxide (B78521) ion concentration. wikipedia.org This finding supports the proposal that the deprotonation of the hydrazone to form the hydrazone anion is a critical step. wikipedia.org Further investigations have suggested that the rate-determining step involves the formation of the new carbon-hydrogen bond at the carbon terminal of the delocalized hydrazone anion. wikipedia.orgbyjus.comnrochemistry.com The rate of the reaction is also influenced by the solvent and the cation of the alkoxide catalyst. wikipedia.org

General Mechanism of Hydrazone Formation from Carbonyl Compounds

The formation of a hydrazone from a carbonyl compound like cyclohexanone is a specific example of a broader class of reactions involving the nucleophilic addition of amine derivatives to carbonyls. libretexts.org

Nucleophilic Addition to the Carbonyl Group and Hemiaminal Formation

The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of hydrazine onto the electrophilic carbonyl carbon of cyclohexanone. soeagra.comnumberanalytics.comorganicchemistrytutor.com This attack forms a tetrahedral intermediate known as a hemiaminal or carbinolamine. soeagra.comorganicchemistrytutor.comresearchgate.net This intermediate contains both a hydroxyl group and an amino group attached to the same carbon atom. This initial addition is a reversible process. libretexts.org Following the nucleophilic attack, a series of proton transfers occur to neutralize the charges within the molecule, leading to the stable hemiaminal intermediate. organicchemistrytutor.com Subsequently, the hydroxyl group is protonated, converting it into a good leaving group (water), which is then eliminated to form the C=N double bond characteristic of the hydrazone. soeagra.comorganicchemistrytutor.com

Dehydration Processes and the Role of Resonance Stabilization in Intermediates

The formation of cyclohexanone hydrazone from cyclohexanone and hydrazine is a condensation reaction characterized by the elimination of a water molecule. The mechanism commences with the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of cyclohexanone. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal. nih.govpearson.com

The subsequent step, which is often rate-determining, is the acid-catalyzed dehydration of this intermediate. nih.gov Protonation of the hydroxyl group in the hemiaminal creates a good leaving group (water). The elimination of water is driven by the formation of a C=N double bond, yielding the protonated hydrazone. This protonated species is stabilized by resonance, where the positive charge is delocalized between the carbon and the nitrogen atoms. khanacademy.org Final deprotonation of the nitrogen atom yields the neutral cyclohexanone hydrazone. nih.gov

In reactions such as the Wolff-Kishner reduction, the formed hydrazone is subjected to a strong base, leading to the deprotonation of the terminal nitrogen. pearson.com The resulting anion is stabilized by resonance, which facilitates the subsequent elimination of dinitrogen gas and the formation of a carbanion, ultimately leading to the reduction of the initial ketone to an alkane. pearson.com The stability of these charged intermediates is crucial for the progression of the reaction.

The stability of the hydrazone linkage itself is influenced by electronic factors in the vicinity of the C=N bond. nih.gov Electron-donating groups can facilitate hydrolysis by promoting protonation of the imine nitrogen, which in turn activates the imine carbon for nucleophilic attack by water. Conversely, electron-withdrawing groups can decrease the electron density of the imine carbon, making it more susceptible to nucleophilic attack. nih.gov

Conformational Dynamics and Their Impact on Reaction Mechanisms

Conformational Preferences of Cyclohexanone Hydrazone and Derived Species

The conformational preferences of cyclohexanone hydrazone and its derivatives are critical in determining the stereochemical outcomes of their reactions. The cyclohexanone ring typically adopts a chair conformation. researchgate.net For 4-substituted cyclohexanone hydrazones, the substituent can occupy either an axial or an equatorial position.

Spectroscopic studies, particularly ¹H NMR analysis, have been instrumental in determining the conformational preferences in solution. researchgate.netnih.gov Computational models have also been employed to predict these preferences. For neutral 4-substituted cyclohexanone hydrazones, there is often a slight preference for the axial conformer or the equatorial conformer, depending on the substituent. nih.gov

However, upon protonation to form the corresponding hydrazonium ions, a significant preference for the axial conformer is observed for several functional groups. nih.gov This preference for the axial conformation in the charged species is attributed to electrostatic stabilization. researchgate.netnih.gov The axial conformer allows for a closer interaction between the positively charged hydrazonium group and any partially negatively charged substituents on the ring, which is energetically favorable. nih.gov

X-ray crystallography has provided solid-state evidence for these conformational preferences. For instance, the axial configuration of a pendant benzyloxy group has been confirmed as the preferred conformation in both a neutral hydrazone and an iminium ion in the solid state. researchgate.netnih.gov

The conformational bias of these molecules has practical implications for stereoselective synthesis. For example, the alkylation of metalated N,N-dimethylhydrazones of 2-substituted cyclohexanones has been observed to proceed with high axial selectivity. researchgate.net This stereoselectivity is rationalized by the alkylation occurring from a conformer where the 2-substituent is in a pseudoaxial position. researchgate.net

Below is an interactive data table summarizing the computationally predicted conformational preferences for neutral and protonated 4-substituted cyclohexanone hydrazones.

Substituent (X)Neutral Hydrazone (ΔG°_ax-eq, kcal/mol)Protonated Hydrazone (ΔG°_ax-eq, kcal/mol)
OMe0.2-2.1
OAc0.1-1.9
F-0.1-2.5
Cl0.2-1.5
Br0.2-1.3
I0.2-1.0
A negative value indicates a preference for the axial conformer.
Data derived from computational studies. nih.gov

This table clearly illustrates the shift towards a strong axial preference upon protonation of the hydrazone. This understanding of conformational dynamics is crucial for predicting and controlling the mechanisms and stereochemical outcomes of reactions involving cyclohexanone hydrazone and its derivatives.

Applications of Cyclohexanone Hydrazone in Advanced Organic Synthesis

Cyclohexanone (B45756) hydrazone and its derivatives have emerged as versatile and pivotal intermediates in the realm of advanced organic synthesis. Their utility spans a range of transformations, from classical reduction strategies to sophisticated, stereocontrolled carbon-carbon bond-forming reactions. This article explores the significant applications of cyclohexanone hydrazone, focusing on its role in deoxygenation and reduction strategies, as well as its involvement in asymmetric alkylations and transition metal-catalyzed transformations.

Spectroscopic and Structural Characterization of Cyclohexanone Hydrazone and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for the identification of key functional groups within cyclohexanone (B45756) hydrazone and its derivatives. These methods probe the vibrational energy levels of molecules, providing a unique fingerprint based on the types of bonds and their environment.

Fourier-Transform Infrared (FTIR) spectroscopy is instrumental in confirming the formation of the hydrazone moiety and characterizing its structural features. The condensation reaction between cyclohexanone and a hydrazine (B178648) derivative results in the formation of a carbon-nitrogen double bond (C=N), a defining feature of hydrazones.

The FTIR spectra of cyclohexanone hydrazone derivatives exhibit characteristic absorption bands that are indicative of their molecular structure. A key diagnostic peak is the C=N stretching vibration, which typically appears in the range of 1600–1650 cm⁻¹. For instance, in cyclohexanone phenylhydrazone, this peak is observed around 1603 cm⁻¹. Similarly, for cyclohexanone tosylhydrazone, the C=N stretch is found between 1600 and 1650 cm⁻¹. In a series of novel cyclohexanone benzoylhydrazones, this vibration was identified in the 1609–1627 cm⁻¹ region. istanbul.edu.tr

Another significant feature in the FTIR spectra of these compounds is the N-H stretching vibration, which provides evidence of the hydrazone group. This band is typically observed in the region of 3184–3350 cm⁻¹. For example, cyclohexanone tosylhydrazone shows an N-H stretch between 3250 and 3350 cm⁻¹. In various (2S,5R)-2-isopropyl-5-methylcyclohexanone hydrazones, the N-H stretching vibration appears in the 3184–3206 cm⁻¹ range. mdpi.com The presence of a single N-H band in the 3263-3311 cm⁻¹ region for some novel hydrazone derivatives is a notable characteristic. istanbul.edu.tr

The carbonyl (C=O) stretching vibration is also a crucial marker, particularly in derivatives that retain a carbonyl group, such as benzoylhydrazones. This strong absorption band is typically found in the range of 1631–1697 cm⁻¹. istanbul.edu.trmdpi.com For example, in a series of cyclohexanone benzoylhydrazones, the C=O stretch was observed between 1631 and 1658 cm⁻¹. istanbul.edu.tr

The following table summarizes the characteristic FTIR absorption bands for functional groups in cyclohexanone hydrazone derivatives:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)References
N-HStretch3184–3350 istanbul.edu.trmdpi.com
C=NStretch1600–1650 istanbul.edu.tr
C=OStretch1631–1697 istanbul.edu.trmdpi.com

It is important to note that intramolecular hydrogen bonding can influence the position and shape of these bands. For example, a broad N-H band can be indicative of hydrogen bonding between the hydrazone proton and a carbonyl oxygen. mdpi.com

Raman spectroscopy complements FTIR by providing information on the vibrational modes of molecules, particularly for non-polar bonds and symmetric vibrations. In the context of cyclohexanone hydrazone derivatives, Raman spectroscopy is particularly useful for confirming the presence of the C=N double bond.

The formation of the imine (C=N) group in (2S,5R)-2-isopropyl-5-methylcyclohexanone hydrazones was definitively proven by an intense peak in the Raman spectra at 1639–1641 cm⁻¹. mdpi.com This is significant because C=N and C=O vibrations can sometimes overlap in FTIR spectra.

Studies on other hydrazone compounds have shown that intense bands around 1600 cm⁻¹ are characteristic in their Raman spectra. bas.bg Furthermore, photoisomerization studies of hydrazone switches have utilized Raman spectroscopy to track the Z-to-E isomerization by observing shifts in the C=N stretching mode. For example, upon isomerization, a shift from around 1436 and 1475 cm⁻¹ to 1565 cm⁻¹ was associated with the C=N stretch. ethz.ch Alkyne-containing hydrazones have also been studied for their potential as photoswitchable tags in Raman spectroscopy, with the alkyne vibrational band shifting upon photoisomerization. rsc.org

The table below highlights the key Raman spectral data for cyclohexanone hydrazone derivatives:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)References
C=NStretch1639–1641 mdpi.com
C=NStretch (Z-isomer)~1436, 1476 ethz.ch
C=NStretch (E-isomer)~1565 ethz.ch

Raman spectra of liquid cyclohexanone itself have shown a splitting of the ν(C=O) band, which has been attributed to C-H···O hydrogen bonding. researchgate.net This suggests that intermolecular interactions can also be probed using this technique.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of cyclohexanone hydrazone and its derivatives in solution. By providing information on the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C), NMR allows for the determination of molecular connectivity, stereochemistry, and conformational dynamics.

¹H NMR spectroscopy provides valuable information about the number, type, and connectivity of protons in a molecule. In cyclohexanone hydrazone derivatives, the chemical shifts and coupling patterns of the protons on the cyclohexane (B81311) ring are particularly informative.

The protons of the cyclohexylidene group typically appear as multiplets in the upfield region of the spectrum, generally between δ 1.2 and 2.6 ppm. For instance, in cyclohexanone phenylhydrazone, the cyclohexyl protons resonate as a multiplet between δ 2.4 and 2.6 ppm. In the case of cyclohexanone tosylhydrazone, these protons are observed as multiplets between δ 1.2 and 2.5 ppm.

The hydrazone N-H proton gives a characteristic signal that can be found further downfield. For example, in cyclohexanone tosylhydrazone, the N-H proton resonates in the range of δ 8.5–9.5 ppm. In a series of cyclohexanone benzoylhydrazones, the N-H proton signal was also observed in the downfield region. istanbul.edu.tr

The following table presents typical ¹H NMR chemical shifts for cyclohexanone hydrazone derivatives:

Proton TypeTypical Chemical Shift (δ, ppm)References
Cyclohexylidene CH₂1.2–2.6
Hydrazone N-H8.5–9.5

¹H NMR spectroscopy is also a powerful technique for determining the conformational equilibrium of molecules in solution. nih.gov By examining the bandwidths of the signals for the protons on the cyclohexane ring, the ratio of axial to equatorial conformers can be determined. nih.govresearchgate.net This method has been used to show that the axial conformer of several 4-substituted cyclohexanone hydrazone salts predominates in solution, a preference that is influenced by the charge of the molecule and the polarity of the solvent. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal, and the chemical shift of that signal is indicative of its chemical environment.

A key signal in the ¹³C NMR spectrum of a cyclohexanone hydrazone derivative is that of the iminyl carbon (C=N). This carbon is typically deshielded and resonates in the downfield region of the spectrum. For some N-acyl- and N-aroylhydrazones, the azomethine carbon of the hydrazone appears between approximately 150 ppm and 180 ppm. acs.org In a series of (2S,5R)-2-isopropyl-5-methylcyclohexanone hydrazones, the C-1 carbon (the iminyl carbon) resonates at approximately 157.5–158.7 ppm. mdpi.com

The carbon atoms of the cyclohexane ring typically resonate in the upfield region of the spectrum. For example, in the (2S,5R)-2-isopropyl-5-methylcyclohexanone hydrazone series, the signals for the cyclohexane ring carbons appear between δ 26.7 and 50.1 ppm. mdpi.com

The table below summarizes representative ¹³C NMR chemical shifts for cyclohexanone hydrazone derivatives:

Carbon TypeTypical Chemical Shift (δ, ppm)References
Iminyl Carbon (C=N)150–180 mdpi.comacs.org
Cyclohexane Ring Carbons26–51 mdpi.com

¹³C NMR spectroscopy has also been used to study the conformational equilibria of 4-hydroxy-cyclohexanone esters at low temperatures, providing insights into the stability of axial versus equatorial conformers. researchgate.net

Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at variable temperatures, is a powerful technique for studying dynamic processes such as conformational equilibria. acs.org By analyzing the changes in the NMR spectra as a function of temperature, thermodynamic parameters for the interconversion between different conformers can be determined.

For hydrazone derivatives, DNMR can be used to study the Z/E geometrical isomerism around the C=N double bond and the cis/trans amide conformational isomerism. acs.org In a study of a series of 2-methyl-2-alkyl(phenyl, aryl)-4-N-methyl-1,2,3,4-tetrahydro-5H-1,3,4-benzotriazepin-5-ones and their open-chain hydrazone tautomers, 1D and 2D NMR techniques were used over a temperature range of 193 K to 410 K to characterize their complex conformational properties in different solvents. acs.org

Variable temperature ¹H NMR studies have also been employed to investigate the azo-hydrazone tautomerism in certain azo dyes, providing a direct measure of the percentage of the hydrazone tautomer in solution. rsc.orgrsc.org While not directly on cyclohexanone hydrazone, these studies highlight the utility of DNMR in understanding tautomeric and conformational equilibria in related systems. For instance, in some guanylhydrazones, variable temperature ¹H NMR was used to confirm the preference for the azine tautomer over the hydrazone tautomer, as the characteristic N-H peak of the hydrazone did not appear even at elevated temperatures. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of cyclohexanone hydrazone and for gaining insight into its structure through the analysis of its fragmentation patterns. Various ionization techniques are employed to suit the compound's properties and the analytical goal. mdpi.comresearchgate.net

The formation of cyclohexanone hydrazones and their derivatives can be reliably confirmed using a suite of mass spectrometry ionization methods, including Electron Ionization (EI), Fast Atom Bombardment (FAB), and Electrospray Ionization (ESI). mdpi.comresearchgate.net Each of these techniques provides molecular ion peaks that correspond to the calculated molecular formulas of the synthesized compounds. mdpi.comresearchgate.net

Electron Ionization (EI): EI mass spectrometry of some nitrophenylhydrazones of cyclohexanone has been studied to understand their fragmentation mechanisms. For instance, the mass spectrum of cyclohexanone o-nitrophenylhydrazone displays characteristic fragmentation patterns, which are absent in the p-nitro analogue. The p-nitro isomer fragments differently, primarily through the cleavage of the central N-N bond. cdnsciencepub.com The fragmentation of deuterated analogues has been used to support the proposed dissociation mechanisms. cdnsciencepub.com

Fast Atom Bombardment (FAB): FAB is a soft ionization technique that has been successfully used to obtain molecular ion peaks for cyclohexanone hydrazone derivatives. For example, in the analysis of (2S,5R)-2-isopropyl-5-methylcyclohexanone hydrazones, FAB mass spectrometry provided clear [M+H]⁺ or [M]⁺ ions, confirming the molecular weights of the synthesized compounds. mdpi.com

Electrospray Ionization (ESI): ESI is another soft ionization method, particularly useful for polar and thermally labile molecules. It has been widely applied in the analysis of cyclohexanone hydrazone derivatives, often coupled with High-Performance Liquid Chromatography (HPLC) for purity assessment and isomer analysis. mdpi.comresearchgate.net ESI-MS has been used to confirm the molecular weight of various substituted cyclohexanone hydrazones, showing calculated and found m/z values that are in close agreement. nih.gov In studies of (2S,5R)-2-isopropyl-5-methylcyclohexanone hydrazones, ESI-Time-of-Flight (TOF) mass spectrometry provided accurate mass data, further corroborating the structures of the synthesized compounds. mdpi.com

The fragmentation patterns observed in MS/MS spectra can also differentiate between geometric isomers (Z/E) of cyclohexanone hydrazones. For example, the Z and E isomers of (2S,5R)-2-isopropyl-5-methylcyclohexanone hydrazones exhibit different fragmentation patterns due to their varying stability. The less stable Z-isomer may show a more facile cleavage of certain bonds compared to the more stable E-isomer. mdpi.comresearchgate.net

Table 1: Mass Spectrometry Data for Selected Cyclohexanone Hydrazone Derivatives

Compound Ionization Method Calculated m/z Found m/z Reference
4-(Methyoxycarbonyloxy)cyclohexanone hydrazone derivative ESI 196.0950 [M+Na]⁺ 196.0943 nih.gov
(2S,5R)-2-isopropyl-5-methylcyclohexanone p-tert-butylphenoxyacetyl hydrazone FAB 359 [M+H]⁺ - mdpi.com
(2S,5R)-2-isopropyl-5-methylcyclohexanone p-tert-butylphenoxyacetyl hydrazone ESI-TOF 359.51 [M+H]⁺ 359.63 mdpi.com
(2S,5R)-2-isopropyl-5-methylcyclohexanone p-bromophenoxyacetyl hydrazone FAB 381 [M]⁺ - mdpi.com
(2S,5R)-2-isopropyl-5-methylcyclohexanone p-bromophenoxyacetyl hydrazone ESI-TOF 383.31 [M+H]⁺ 383.51 mdpi.com

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides unequivocal proof of the molecular structure of cyclohexanone hydrazone and its derivatives in the solid state, offering precise information on bond lengths, bond angles, and conformational preferences. acs.orgnih.gov

Studies on 4-substituted cyclohexanone hydrazones have utilized X-ray crystallography to support conformational preferences observed in solution. acs.org For instance, the crystal structure of a neutral hydrazone derivative with a pendant benzyloxy group demonstrated that the axial configuration is favored in the solid state. nih.govnih.gov This technique has been crucial in verifying that conformational preferences determined by methods like NMR in solution can also be the dominant forms in the solid state. acs.org

In a specific example, the crystal structure of cyclohexanone 2-nitrophenylhydrazone (C₁₂H₁₅N₃O₂) was determined. iucr.org The key findings from the crystallographic data are summarized below:

Crystal System and Space Group: The compound crystallizes in the monoclinic system with the space group P2₁/c. iucr.org

Conformation: The cyclohexanone ring adopts a chair conformation. iucr.org The phenylhydrazone group is essentially planar. iucr.org

Molecular Geometry: An intramolecular N—H⋯O hydrogen bond is present, which helps to stabilize the molecular structure. iucr.org The nitro group is slightly twisted relative to the plane of the phenylhydrazone group. iucr.org

Table 2: Crystallographic Data for Cyclohexanone 2-nitrophenylhydrazone

Parameter Value Reference
Chemical Formula C₁₂H₁₅N₃O₂ iucr.org
Molecular Weight 233.27 iucr.org
Crystal System Monoclinic iucr.org
Space Group P 2₁/c iucr.org
a (Å) 8.519 (5) iucr.org
b (Å) 19.609 (7) iucr.org
c (Å) 7.822 (4) iucr.org
β (°) 112.110 (7) iucr.org
Volume (ų) 1210.6 (10) iucr.org
Z 4 iucr.org

The structural data obtained from X-ray crystallography are invaluable for understanding the steric and electronic effects that govern the chemistry of these compounds. nih.govnih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of cyclohexanone hydrazone from reaction mixtures, for the assessment of its purity, and for the separation of its isomers.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of cyclohexanone hydrazone and its derivatives. It is particularly useful for assessing purity and for separating geometric isomers. mdpi.comresearchgate.net

For example, the purity of synthesized (2S,5R)-2-isopropyl-5-methylcyclohexanone hydrazones was determined by HPLC coupled to mass spectrometry. mdpi.comresearchgate.net The HPLC analysis of these compounds revealed the presence of two distinct chromatographic peaks, which were attributed to the Z and E geometric isomers around the C=N double bond. mdpi.comresearchgate.net

A reverse-phase HPLC method is commonly employed for the separation of these hydrazones. For instance, cyclohexanone 2,4-dinitrophenylhydrazone can be analyzed using a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com The separation is typically achieved on a C18 column. nih.gov

The retention times of the Z and E isomers differ, allowing for their separation and quantification. In the case of the (2S,5R)-2-isopropyl-5-methylcyclohexanone hydrazone series, the retention times varied based on the lipophilicity of the substituent on the phenoxyacetic acid moiety. mdpi.comresearchgate.net

Table 3: HPLC Retention Times for Z/E Isomers of (2S,5R)-2-isopropyl-5-methylcyclohexanone Hydrazone Derivatives

Substituent (R) Retention Time (E-isomer, min) Retention Time (Z-isomer, min) Reference
p-tert-butyl 23.162 14.180 mdpi.com
p-bromo 12.832 8.073 mdpi.com

This data demonstrates the capability of HPLC to effectively separate the geometric isomers of cyclohexanone hydrazones, which is crucial for studying the properties and reactivity of each individual isomer. The method has been shown to be scalable and can be adapted for preparative separations to isolate impurities. sielc.comsielc.com

Computational and Theoretical Investigations of Cyclohexanone Hydrazone

Density Functional Theory (DFT) Applications

DFT has become a standard method for investigating the molecular structure, vibrational frequencies, and thermodynamic properties of organic compounds. mdpi.com Hybrid functionals, such as B3LYP, are frequently employed for their accuracy in predicting molecular orbitals and charge distributions.

Geometry Optimization and Structural Parameter Prediction

DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in cyclohexanone (B45756) hydrazone, a process known as geometry optimization. researchgate.net These calculations predict key structural parameters, including bond lengths and bond angles.

For hydrazones, typical calculated bond lengths are approximately 1.28 Å for the C=N bond and 1.34 Å for the N-N single bond. jocpr.com The C-N-N bond angle is often calculated to be around 121.3 degrees. jocpr.com In a study on formaldehyde (B43269) hydrazone, DFT calculations yielded a C=N bond length of 1.2809 Å and an N-N bond length of 1.3403 Å. jocpr.com For acetaldehyde (B116499) N,N-dimethyl hydrazone, the calculated C=N and N-N bond lengths were 1.280 Å and 1.365 Å, respectively. jocpr.com These computational results are generally in good agreement with experimental data obtained from techniques like X-ray diffraction, thus validating the computational models used.

Table 1: Comparison of Calculated Bond Lengths (Å) and Angles (°) for Hydrazone Moieties

ParameterFormaldehyde Hydrazone jocpr.comAcetaldehyde N,N-dimethyl Hydrazone jocpr.com
C=N Bond Length (Å) 1.28091.280
N-N Bond Length (Å) 1.34031.365
C-N-N Bond Angle (°) -121.3
Data obtained from DFT calculations.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of cyclohexanone hydrazone can be understood by analyzing its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. mdpi.commdpi.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. mdpi.comresearchgate.net For instance, in a study of halo-functionalized hydrazones, the calculated energy gaps were found to be around 7.2 eV, indicating high stability. nih.gov In other hydrazone systems, HOMO-LUMO gaps can be smaller, suggesting greater potential for chemical reactions. mdpi.com For example, a study on novel tritopic hydrazone ligands reported a small energy gap of 3.56 eV for one of the compounds, indicating a high probability of π → π* electron transitions. mdpi.com DFT calculations can map the distribution of these orbitals, showing that for many hydrazones, the HOMO is often localized on the hydrazone moiety, while the LUMO may be distributed across other parts of the molecule. bg.ac.rs

Table 2: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Tritopic Hydrazone Ligand (L1)

OrbitalEnergy (Hartree)Energy (eV)
HOMO -0.226-6.17
LUMO -0.087-2.38
ΔE (HOMO-LUMO Gap) 0.1393.78
Data obtained from DFT/B3LYP/cc-pvdz/6-311G+(d,p) level of theory. mdpi.com

Natural Bond Orbital (NBO) Analysis of Bonding and Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and intermolecular delocalization within a molecule. nih.gov It provides a detailed picture of the bonding environment by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. acs.org

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption spectra (like UV-Vis spectra) of molecules. nih.gov It calculates the vertical excitation energies, oscillator strengths, and electronic transitions between molecular orbitals. acs.org

By simulating the UV-Vis spectrum, TD-DFT can help correlate the observed experimental absorption peaks with specific electronic transitions, such as π→π* or n→π*. For example, in a study of halo-functionalized hydrazones, TD-DFT calculations were used to explain the charge transfer, absorption properties, and vertical excitations of the compounds. acs.org The calculated spectra often show good agreement with experimental data, providing a deeper understanding of the electronic structure and its relation to the spectroscopic behavior of cyclohexanone hydrazone. nih.govresearchgate.net

Conformational Analysis Using Computational Models

Computational models are essential for studying the different spatial arrangements (conformations) of flexible molecules like cyclohexanone hydrazone. nih.gov These models help in predicting the most stable conformers and understanding the factors that govern their relative energies.

Prediction of Axial-Equatorial Preferences and Ring Conformations

For the cyclohexanone ring in cyclohexanone hydrazone, a key conformational feature is the preference of substituents to occupy either an axial or an equatorial position on the chair-like ring. nih.govresearchgate.net Computational studies have shown that for neutral 4-substituted cyclohexanone hydrazones, the equatorial conformer is often favored or only slightly less stable than the axial conformer. nih.gov However, upon protonation to form hydrazonium ions, a strong preference for the axial conformation is predicted. nih.gov

This shift in conformational preference is attributed to electrostatic effects, where the axial conformer is stabilized by minimizing the distance between charged or partially charged groups. nih.govresearchgate.net For instance, in 4-substituted cyclohexanone hydrazone salts, the axial conformer was found to be predominant in solution. nih.gov The chair conformation of the cyclohexanone ring itself can be slightly flattened, as indicated by Cremer-Pople puckering parameters derived from computational models. nih.gov These theoretical predictions are often validated by experimental techniques like NMR spectroscopy. nih.govnih.gov

Electrostatic Effects on Conformational Stability of Hydrazonium Ions

The conformational stability of cyclohexanone-derived hydrazonium ions is significantly influenced by electrostatic effects. Research has shown that in 4-substituted cyclohexanone hydrazone salts, the axial conformer often predominates in solution. researchgate.net This preference is a result of electrostatic stabilization.

Changes in the charge of the molecule and the polarity of the solvent can alter the conformational preference, which is consistent with the electrostatic stabilization of the axial conformer. researchgate.net For instance, an electronegative group at the C4 position of a cyclohexanone ring tends to occupy an axial position to maximize electrostatic stabilization of the electron-deficient ketone carbon, thereby lowering the total energy of the system. researchgate.net This phenomenon is not unique to hydrazones and is observed in other strongly polarized six-membered ring systems. researchgate.net

Experimental evidence from ¹H NMR spectroscopy and X-ray crystallography supports these computational findings. researchgate.net X-ray crystallography has demonstrated that the axial configuration is the preferred conformation for a pendant benzyloxy group in both an iminium ion and a neutral hydrazone in the solid state. researchgate.netresearchgate.net The interplay of these electrostatic effects can be harnessed to control the stereoselectivity of reactions involving these compounds. researchgate.net

Computational models, often compared with conformationally restricted trans-decalone derivatives, have been instrumental in interpreting experimental data and confirming the structural assignments. researchgate.netresearchgate.net The stability of different conformers is also influenced by the solvent. Studies have shown that polar solvents can stabilize certain isomers to a greater extent than nonpolar solvents, sometimes leading to a change in the most stable conformation. mdpi.com For example, density functional theory (DFT) calculations on indole-hydrazone derivatives indicated a switch in the most stable conformer from the ESyn form in the gas phase and nonpolar solvents to the EAnti form in polar solvents. mdpi.com

Table 1: Conformational Preference in 4-Substituted Cyclohexanone Derivatives

DerivativeSubstituent NatureDominant Conformer in SolutionDriving Force
Hydrazone SaltsElectronegativeAxialElectrostatic Stabilization
Iminium IonsBenzyloxy GroupAxial (Solid State)Electrostatic Effects
Neutral HydrazoneBenzyloxy GroupAxial (Solid State)Electrostatic Effects

This table summarizes the observed conformational preferences based on experimental and computational data.

Quantum Chemical Studies on Reactivity and Reaction Pathways

Quantum chemical methods, particularly density functional theory (DFT), are powerful tools for investigating the reactivity and reaction pathways of cyclohexanone hydrazone and its derivatives. These studies provide detailed mechanistic insights that are often difficult to obtain through experimental means alone.

The Wolff-Kishner reduction, a classic reaction for converting carbonyls to alkanes, proceeds through a hydrazone intermediate. pearson.com Computational studies can elucidate the mechanism of this reaction, including the nucleophilic attack of hydrazine (B178648) on the carbonyl carbon and the subsequent steps involving a strong base. pearson.compearson.com

DFT calculations have been employed to study the stereoselectivity of reactions involving cyclohexanone derivatives. For example, in the proline-catalyzed Mannich reaction of cyclohexanone, theoretical investigations have modeled the reaction from the formation of an enamine intermediate. acs.orgresearchgate.net These studies calculate the geometries and energies of reactants, transition states, and products to predict the favored stereochemical outcome, which often aligns with experimental results. acs.org

Furthermore, quantum chemical studies can predict various properties that influence reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the corresponding HOMO-LUMO gap, are key indicators of a molecule's electronic reactivity. researchgate.netacs.org A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For instance, DFT calculations on a series of diazatricyclo[4.3.1.1³,⁸]undecane hydrazone derivatives showed that different substituents led to varying HOMO-LUMO gaps, indicating differences in their electronic reactivity and chemical stability. researchgate.net

Molecular dynamics simulations on a semiempirical multireference configuration interaction potential-energy surface have been used to study the photochemistry of cyclohexanone. nih.gov These simulations predict reaction channels, product distributions, and timescales for their formation, confirming experimental findings and even predicting new reaction pathways. nih.gov A significant finding from these studies is that the majority of reactive trajectories begin with a ring opening via C-Cα bond cleavage. nih.gov

The reactivity of C-H bonds in cyclohexanone in reactions with radicals has also been evaluated using quantum chemical methods. researchgate.net Such studies are crucial for understanding oxidation processes.

Table 2: Computationally Investigated Reactions of Cyclohexanone Derivatives

ReactionComputational MethodKey Findings
Wolff-Kishner ReductionMechanistic StudiesElucidation of the pathway involving the hydrazone intermediate. pearson.compearson.com
Proline-Catalyzed Mannich ReactionDFT (B3LYP, MP2)Predicted enantioselectivity in agreement with experimental results. acs.orgresearchgate.net
Photochemical ReactionsMolecular Dynamics (MRCI)Confirmed known reaction channels and predicted a new one; detailed mechanisms and timescales. nih.gov
Radical Reactions (with tert-Butylperoxy radical)Quantum Chemical MethodsEvaluation of the reactivity of different C-H bonds. researchgate.net

This table highlights key examples of how computational chemistry has been applied to understand the reactivity of cyclohexanone and its derivatives.

Q & A

Q. What are the optimal synthetic conditions for preparing cyclohexanone hydrazone derivatives?

Cyclohexanone hydrazone derivatives are typically synthesized by reacting cyclohexanone with substituted hydrazines under acidic conditions. For example, a standard procedure involves refluxing equimolar amounts of cyclohexanone and 2,4-dinitrophenylhydrazine in ethanol, followed by recrystallization from ethanol/ethyl acetate (yield: 71–84%) . Reaction time and solvent polarity significantly influence yields; trifluoromethyl-substituted derivatives require extended reaction times (3 days) for optimal conversion . Purification via flash chromatography (e.g., 5:95 methanol/toluene) is recommended for high-purity products .

Q. Which spectroscopic techniques are most effective for characterizing cyclohexanone hydrazones?

Key techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 11.15 ppm for NH in 2,4-dinitrophenylhydrazones) .
  • IR Spectroscopy : Identifies functional groups (e.g., 1746 cm⁻¹ for carbonyl in methoxycarbonyl derivatives) .
  • HRMS : Confirms molecular ion peaks (e.g., m/z 351.0941 for C₁₄H₁₅N₄O₇⁻) .
  • Elemental Analysis : Validates purity (e.g., C: 47.73%, H: 4.58%) .

Q. How can side reactions during hydrazone synthesis be minimized?

Side reactions such as over-oxidation or byproduct formation are mitigated by:

  • Strict stoichiometric control of hydrazine and carbonyl reactants.
  • Acid catalysis (e.g., HCl) to accelerate imine formation .
  • Low-temperature recrystallization to remove impurities .

Advanced Research Questions

Q. How do substituents influence the conformational stability of cyclohexanone hydrazones?

Q. What statistical methods optimize reaction parameters for hydrazone-related processes?

The Box-Behnken design (BBD) is widely used to model nonlinear relationships between variables (e.g., temperature, catalyst loading, solvent ratio). For instance, BBD was applied to maximize cyclohexanone oxime hydrolysis efficiency by analyzing interactions between reaction temperature (X₁: 60–100°C), catalyst amount (X₂: 5–15 wt%), and water content (X₃: 1–3 mL) . Response surface methodology (RSM) derived quadratic equations to predict optimal conditions (e.g., 85°C, 10 wt% catalyst) .

Q. How do solvent cages influence reactivity in cyclohexanone-derived radical intermediates?

During autoxidation, solvent cages stabilize transient cyclohexoxy radicals, directing their fate via β-C–C cleavage to form ω-formyl radicals. These intermediates undergo further oxidation or recombination, yielding byproducts like adipic acid. Cage effects account for >60% of product distribution in nonpolar solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.